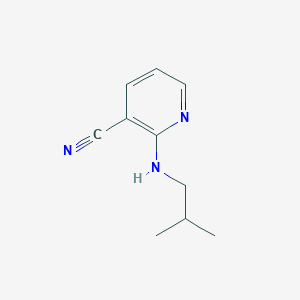

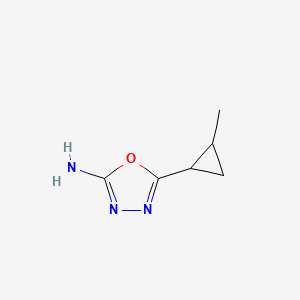

![molecular formula C12H14N2O2S B2577260 Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 1549418-68-9](/img/structure/B2577260.png)

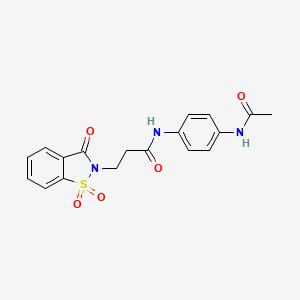

Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate” is a chemical compound with the molecular formula C12H14N2O2S . The compound contains a cyclopentane ring, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps and a variety of techniques. For instance, the synthesis of cyanoacetamide derivatives, which are related to your compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The molecular structure of “this compound” is based on a cyclopentane ring. Cycloalkanes, like cyclopentane, only contain carbon-hydrogen bonds and carbon-carbon single bonds. In cycloalkanes, the carbon atoms are joined in a ring .Chemical Reactions Analysis

The chemical reactivity of similar compounds often involves a variety of condensation and substitution reactions. For example, cyanoacetamide derivatives, which are related to your compound, can take part in a variety of reactions .Scientific Research Applications

Chemical Synthesis and Reactivity

Thiazole derivatives have been explored for their unique reactivity and applications in chemical synthesis. For instance, studies have shown that thiazole compounds participate in reactions leading to the formation of isomeric products with diverse structures, indicating their potential as versatile intermediates in organic synthesis (Mizrakh et al., 1990). Additionally, the synthesis of palladium complexes with functionalized heterocyclic carbenes involves thiazole derivatives, highlighting their role in the development of organometallic chemistry and potential catalytic applications (Glas, 2001).

Crystal Structure Analysis

In crystallography, thiazole derivatives such as febuxostat have been analyzed to understand their molecular and crystal structures, which can inform drug design and the development of pharmaceuticals. The detailed analysis of febuxostat, a compound structurally similar to the target molecule, provides insights into intermolecular interactions and stability, which are crucial for designing compounds with desired properties (Wu et al., 2015).

Synthesis of Biologically Active Compounds

The reactivity of thiazole derivatives has been harnessed for the synthesis of various biologically active heterocyclic skeletons, demonstrating the importance of these compounds in medicinal chemistry. For example, 2-cyanomethylene-4-thiazolidinone has been used as a precursor for synthesizing different classes of compounds with potential biological activities (El-Gaby et al., 2017).

Photochemical Studies

Thiazole derivatives undergo unique photochemical reactions, leading to the formation of complex cyclic structures. These reactions are of interest for understanding the behavior of thiazole compounds under light exposure and for applications in photopharmacology and material science (Anklam et al., 1985).

Development of Herbicides

Research on thiazole derivatives has also extended to the development of novel herbicides. Certain cyanoacrylates containing thiazole groups have shown promising herbicidal activities, indicating the potential agricultural applications of these compounds (Wang et al., 2004).

properties

IUPAC Name |

methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-16-12(15)10-7-17-11(14-10)9(6-13)8-4-2-3-5-8/h7-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBUPBODZHHTLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C(C#N)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2577178.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2577188.png)

![N-(2,5-dimethoxyphenyl)-2-(8-ethoxy-2-(4-ethylphenyl)-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2577193.png)

![3-butyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577194.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2577199.png)